![molecular formula C23H28N2O5 B2370432 N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide CAS No. 1103514-28-8](/img/structure/B2370432.png)
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Rearrangement and Conversion Processes
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is involved in chemical rearrangement processes. For instance, the reaction of 3-arylimino-2-indolinones with m-chloroperbenzoic acid leads to the formation of 3-aryl-2,4(1H,3H)-quinazolinediones and related compounds, demonstrating the compound's role in complex organic transformations (Azizian et al., 2000).
2. Catalytic Applications in Organic Synthesis
In organic synthesis, this compound is utilized in Rh(III)-catalyzed annulations between indoles and iodonium carbenes. This process allows for the synthesis of tricyclic and tetracyclic N-heterocycles, highlighting its utility in creating structurally complex and diverse organic compounds (Nunewar et al., 2021).
3. Role in Drug Synthesis and Development
This compound is involved in the synthesis and testing of various derivatives for potential therapeutic applications. Studies include synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluating their cytotoxic activity, which can contribute to the development of new anticancer agents (Deady et al., 2003).
4. Mechanistic Studies in Chemical Reactions
The compound is used in studying the thermodynamics and kinetics of certain chemical reactions. For instance, a study on the reaction mechanism involving indoline-2,3-dione and related compounds provides insights into the energy demands and geometric changes during chemical transformations (Siaka et al., 2017).
5. Photophysical Studies and Anion Detection
Indole derivatives, including those related to N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide, have been synthesized and studied for their photophysical properties. These compounds have been evaluated as potential fluorescent probes, especially for detecting specific anions like fluoride (Pereira et al., 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
N-methyl-1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-28-19-13-16(14-20(29-6-2)21(19)30-7-3)23(27)25-17-11-9-8-10-15(17)12-18(25)22(26)24-4/h8-11,13-14,18H,5-7,12H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQMWSKKIWMDSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.